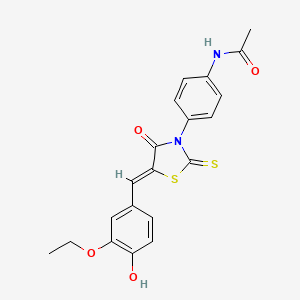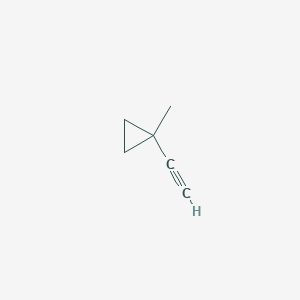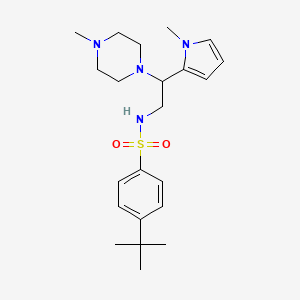
(Z)-N-(4-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(Z)-N-(4-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide" is a derivative of thiazolidine, a class of compounds known for their significant medicinal properties. Thiazolidines have been the subject of extensive research due to their potential therapeutic applications. The compound is closely related to the thiazolidine derivatives studied in the provided papers, which include (Z)-N-(4-Methoxyphenyl)-2-(4-oxothiazolidin-2-ylidene)acetamide (MPOA) and other oxothiazolidin-2-ylidene acetamides .
Synthesis Analysis
Although the provided papers do not detail the synthesis of the exact compound , they do discuss the synthesis of closely related thiazolidine derivatives. For instance, A. Galushchinskiy et al. synthesized a crystal structure of a thiazolidine derivative and studied its properties . The synthesis of such compounds typically involves the formation of the thiazolidine ring and subsequent modifications to introduce various substituents that can alter the compound's biological activity and physical properties.
Molecular Structure Analysis
The molecular structure of thiazolidine derivatives has been analyzed using quantum chemical calculations, including Density Functional Theory (DFT) methods with 6-311++G(d,p) basis sets . These studies provide insights into the geometrical structure of the compounds, which is crucial for understanding their reactivity and interaction with biological targets. The molecular structure is also compared with related structures to highlight similarities and differences that may influence biological activity .
Chemical Reactions Analysis
The reactivity of thiazolidine derivatives can be inferred from studies on their molecular electrostatic potential surfaces and various reactivity parameters . These analyses help to explain the reactive nature of the compounds, which is important for predicting how they might interact with other molecules in a biological system. The frontier molecular orbitals (FMOs), particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are key factors in determining the sites and likelihood of chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidine derivatives are closely related to their molecular structure. The electronic properties, vibrational wave numbers, and dipole moments have been calculated to provide a comprehensive understanding of the compounds . The HOMO-LUMO energy gap, in particular, confirms the occurrence of charge transformation within the molecule, which can influence its chemical stability and reactivity. The theoretical infrared (IR) spectrum for the title compound has also been calculated, which is useful for experimental characterization and confirmation of the synthesized compound's structure.
Applications De Recherche Scientifique
Environmental Degradation and Pharmacokinetics
One study focuses on the degradation pathways and environmental impact of acetaminophen, a well-known pharmaceutical compound that shares a functional group (acetamide) with the compound . This research outlines the advanced oxidation processes used to degrade acetaminophen in aquatic environments, highlighting the generation of various by-products and their biotoxicity (Qutob et al., 2022). Such studies are crucial for understanding the environmental behavior of pharmaceutical compounds and developing methods to mitigate their impact.
Pharmacological Activities
Research on thiazolidinones, a core structure related to the compound of interest, reveals significant biological activities. Thiazolidinones have been explored for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticonvulsant activities. These compounds are synthesized through various methods and tested for their efficacy in different disease models, indicating the potential for new therapeutic agents (Pandey et al., 2011).
Antioxidant Capacity
The study of antioxidants, including methods to determine their activity, such as through the ABTS/PP decolorization assay, is relevant for understanding the chemical behavior of compounds with potential antioxidant properties. Such methodologies are essential for screening compounds for their ability to scavenge free radicals, which is a valuable trait in pharmaceutical and nutritional research (Ilyasov et al., 2020).
Therapeutic Research and Drug Development
Studies on specific drug classes, such as sedative hypnotics like Zaleplon and antiepileptic agents featuring α-substituted lactams and acetamides, demonstrate the ongoing research into novel therapeutic agents. These studies highlight the synthesis, pharmacokinetics, and pharmacodynamics of compounds that share structural or functional similarities with the compound of interest, underscoring the breadth of research applications in drug discovery and development (Heydorn, 2000; Krivoshein, 2020).
Mécanisme D'action
Target of Action
The primary target of this compound is tyrosinase , an enzyme that plays a crucial role in the production of melanin . The compound’s interaction with tyrosinase is believed to inhibit the enzyme’s activity, thereby affecting melanin production .
Mode of Action
The compound interacts with tyrosinase through its β-phenyl-α,β-unsaturated thiocarbonyl (PUSTC) scaffold . This scaffold is similar to the β-phenyl-α,β-unsaturated carbonyl (PUSC) scaffold, which is known to act as a core inhibitory structure for tyrosinase . The compound’s interaction with tyrosinase results in a competitive inhibition of the enzyme .
Biochemical Pathways
The compound affects the melanogenesis pathway by inhibiting the activity of tyrosinase . Tyrosinase is responsible for the conversion of tyrosine to melanin, a pigment that gives color to the skin, hair, and eyes. By inhibiting tyrosinase, the compound reduces melanin production .
Result of Action
The compound’s inhibition of tyrosinase leads to a significant and concentration-dependent reduction in intracellular melanin content . This suggests that the compound’s anti-melanogenic effects are due to its inhibition of tyrosinase . The compound has been shown to have a stronger inhibitory effect on melanin production than kojic acid, a commonly used skin-lightening agent .
Propriétés
IUPAC Name |
N-[4-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S2/c1-3-26-17-10-13(4-9-16(17)24)11-18-19(25)22(20(27)28-18)15-7-5-14(6-8-15)21-12(2)23/h4-11,24H,3H2,1-2H3,(H,21,23)/b18-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGAERVGMFSZSN-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)NC(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)NC(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(2-methylphenoxy)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2524064.png)

![3-oxo-N-(3-(trifluoromethyl)phenyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2524066.png)


![N-(3-(6-ethoxypyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2524071.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2524072.png)
![N-[(1R)-4-Cyano-2,3-dihydro-1H-inden-1-yl]but-2-ynamide](/img/structure/B2524073.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2524076.png)
![Spiro[adamantane-2,9'-fluorene]](/img/structure/B2524077.png)

![N-{4-[1-(4-fluorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2524080.png)

